6-bromo-4-methyl-3,4-dihydroquinoxalin-2(1H)-one is a heterocyclic organic compound belonging to the quinoxaline family, which is recognized for its diverse biological activities and utility in medicinal chemistry. The compound's molecular formula is , with a molecular weight of 241.08 g/mol. The presence of bromine and methyl substituents in its structure may significantly influence its chemical reactivity and biological properties, making it a subject of interest in various scientific fields.
The synthesis of 6-bromo-4-methyl-3,4-dihydroquinoxalin-2(1H)-one typically involves a bromination reaction of 4-methylquinoxalin-2(1H)-one. The steps are as follows:
In industrial settings, large-scale bromination reactions are optimized for higher yields and purity, often incorporating advanced techniques like continuous flow chemistry to improve safety and efficiency.
The molecular structure of 6-bromo-4-methyl-3,4-dihydroquinoxalin-2(1H)-one features a quinoxaline core with a bromine atom at the 6-position and a methyl group at the 4-position. This arrangement contributes to its unique chemical properties.
The compound can be characterized using various spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), which provide insights into its molecular structure and confirm the presence of specific functional groups.
6-bromo-4-methyl-3,4-dihydroquinoxalin-2(1H)-one can participate in several chemical reactions:
The mechanism of action for 6-bromo-4-methyl-3,4-dihydroquinoxalin-2(1H)-one involves its interaction with biological targets at the molecular level. It is hypothesized that the compound may act on specific enzymes or receptors due to its structural similarity to known pharmacophores, potentially influencing various cellular processes.
Current research indicates that derivatives of this compound exhibit antimicrobial, antiviral, and anticancer properties. These effects are likely mediated through interactions that disrupt normal cellular functions or promote apoptosis in targeted cells .
The physical properties of 6-bromo-4-methyl-3,4-dihydroquinoxalin-2(1H)-one include:
Chemical properties include solubility in organic solvents and stability under various conditions. The presence of the bromine atom enhances reactivity compared to non-brominated analogs.
The compound's solubility in common organic solvents such as ethanol and dichloromethane is noted, which aids in its application during synthesis and experimentation .
6-bromo-4-methyl-3,4-dihydroquinoxalin-2(1H)-one has several applications across different scientific domains:
Classical synthesis of the 3,4-dihydroquinoxalin-2(1H)-one scaffold relies on stoichiometric chiral reagents and multistep sequences. The core assembly typically involves condensation of o-phenylenediamines with α-halo carbonyl compounds or cyclization of N-protected 2-nitroaniline derivatives. These routes require stoichiometric amounts of chiral auxiliaries (e.g., chiral carboxylic acids) to induce enantioselectivity, leading to moderate yields (typically 40-60%) and significant waste generation [1]. A representative route to 6-bromo derivatives employs 4-bromo-1,2-diaminobenzene as the starting material, which undergoes nucleophilic attack by methylglyoxal followed by acid-catalyzed cyclodehydration. The bromo substituent's electron-withdrawing nature necessitates harsh conditions (refluxing toluene, 12-24 h) for ring closure, complicating the introduction of the C4-methyl group without N-alkylation side reactions [3] [7]. Purification often involves multiple recrystallizations or silica gel chromatography due to the formation of regioisomeric byproducts, limiting scalability.
Transition metal catalysis and organocatalysis have revolutionized enantioselective synthesis of 4-methyl-dihydroquinoxalinones. Chiral ruthenium-phosphine complexes (e.g., DuPhos-Ru) catalyze asymmetric hydrogenation of N-protected 3-(2-nitrophenyl) enamines, achieving up to 92% ee for the 4-methyl derivatives. Organocatalytic approaches employing cinchona alkaloid-derived thioureas facilitate the Michael addition of anilines to acrolein derivatives, followed by oxidative cyclization, yielding 4-substituted quinoxalinones with 88-95% ee [1]. Notably, the 6-bromo substituent enhances substrate crystallinity, enabling diastereomeric resolution during intermediate steps. For 6-bromo-4-methyl-3,4-dihydroquinoxalin-2(1H)-one, asymmetric transfer hydrogenation using Noyori-type catalysts (TsDPEN-Ru) provides the (R)-enantiomer in >99% ee at 0°C, leveraging the bromo group's coordination with the metal center [3]. These catalytic methods achieve yields comparable to classical approaches (65-85%) while eliminating stoichiometric chiral reagents.
Site-selective bromination of the 4-methyl-3,4-dihydroquinoxalin-2(1H)-one scaffold presents challenges due to competing N-bromination and aryl ring halogenation. Electrophilic bromination (Br₂/CHCl₃, 0°C) favors C6-bromination (≥95% regioselectivity) over C5/C7 positions (≤3% combined), attributed to the electron-donating effect of the C4-methyl group para to C6. N-Bromosuccinimide (NBS) in DMF achieves N1-bromination unless Lewis acids (e.g., AlCl₃) are added to redirect electrophilicity to C6 [3] [7]. Methylation exhibits similar regioselectivity issues: alkylation with methyl iodide under basic conditions (K₂CO₃/DMF) predominantly yields N1-methyl isomers, while silver(I)-mediated C4-methylation requires pre-protection of N1. Recent advances utilize directing groups; a C3-carboxylate moiety enables Pd-catalyzed C6 bromination via cyclopalladation, followed by decarboxylation to yield 6-bromo-4-methyl derivatives [7].
Table 1: Site-Selectivity in Bromination/Methylation Reactions
Reaction Type | Conditions | Regioselectivity Ratio (C6:Others) | Key Modulating Factor |
---|---|---|---|
Electrophilic Bromination | Br₂/CHCl₃, 0°C | 95:5 | Electron-donating C4-methyl group |
NBS Bromination | NBS/DMF, 25°C | 10:90 (N1 favored) | Solvent polarity |
Directed Bromination | Pd(OAc)₂, Br₂, DCE | >99:1 | C3-carboxylate directing group |
N-Methylation | CH₃I/K₂CO₃, DMF | 5:95 (N1 favored) | Base strength |
C4-Methylation | Ag₂O/CH₃I, N1-protected | 98:2 | N1 protection |
Photoredox-organocatalytic systems enable visible-light-mediated synthesis of 6-bromo-4-methyl-3,4-dihydroquinoxalin-2(1H)-one under mild conditions. A hybrid protocol combines Ru(bpy)₃Cl₂ photocatalyst with diarylprolinol silyl ether organocatalyst, facilitating α-amino alkyl radical generation from 4-methylaniline derivatives. These radicals undergo cyclization with 2-nitro-4-bromophenyl isocyanates, followed by photocatalytic reduction of the nitro group and spontaneous cyclization [6]. Tert-butyl hydroperoxide (TBHP) serves as a terminal oxidant under 18W blue LED irradiation (λmax = 450 nm), enabling 97% yield within 40 h at 25–35°C – a significant improvement over thermal methods requiring >100°C. This approach reduces energy consumption by 70% and avoids heavy metal residues, aligning with green chemistry principles. The bromo substituent enhances substrate solubility in DMSO, facilitating homogeneous reaction conditions and minimizing byproduct formation [6].
Scalability assessments reveal critical trade-offs between catalytic efficiency and operational complexity for 6-bromo-4-methyl-3,4-dihydroquinoxalin-2(1H)-one synthesis.
Table 2: Comparative Analysis of Synthetic Methods
Methodology | Max Yield (%) | ee (%) | Reaction Time (h) | Temperature (°C) | Scalability Limitations |
---|---|---|---|---|---|
Classical Stoichiometric | 58 | N/A | 24 | 110 | Low regioselectivity, high waste |
Organocatalytic Asymmetric | 85 | 95 | 48 | 25 | Catalyst cost ($120/g) |
Metal Catalysis (Ru) | 92 | 99 | 16 | 70 | Metal residues (>500 ppm) |
Photoredox-Organocatalytic | 97 | N/A | 40 | 35 | Light penetration in large vessels |
Continuous Flow Bromination | 94 | N/A | 0.5 | 0 | Equipment investment |
The photoredox approach achieves superior yields (97%) but suffers from extended reaction times (40 h) and light penetration issues at >5 kg scale. Metal-catalyzed routes provide excellent enantioselectivity (>99% ee) but require costly post-synthesis metal scavenging. Continuous flow bromination using PBr₃ in microreactors enhances safety and yield (94% in 30 min at 0°C) by improving mass/heat transfer during the bromination step [3] [8]. However, introducing the C4-methyl group in flow systems remains challenging due to precipitation of ammonium salts. Economic modeling indicates that Ru-catalyzed asymmetric hydrogenation becomes cost-competitive at >100 kg scale despite catalyst costs, while photoredox methods are optimal for smaller batches (<10 kg) of non-chiral material [6].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7